(5-(tert-Butyl)pyridin-2-yl)boronic acid
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Overview
Description
(5-(tert-Butyl)pyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a tert-butyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tert-Butyl)pyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine derivative with a metal, followed by reaction with a boron-containing reagent.
Directed Ortho-Metallation (DoM) Followed by Borylation: This approach uses a metal-hydrogen exchange to introduce the boronic acid group at the desired position.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
[4+2] Cycloadditions: This method involves cycloaddition reactions to form the boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5-(tert-Butyl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
(5-(tert-Butyl)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(tert-Butyl)pyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to the organic substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-boronic acid: Similar structure but lacks the tert-butyl group.
4-Pyridinylboronic acid: Similar structure but with the boronic acid group at a different position.
Uniqueness
(5-(tert-Butyl)pyridin-2-yl)boronic acid is unique due to the presence of the tert-butyl group, which can influence its reactivity and steric properties, making it suitable for specific applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C9H14BNO2 |
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Molecular Weight |
179.03 g/mol |
IUPAC Name |
(5-tert-butylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-9(2,3)7-4-5-8(10(12)13)11-6-7/h4-6,12-13H,1-3H3 |
InChI Key |
KWGXLVRFKOUSCD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=C1)C(C)(C)C)(O)O |
Origin of Product |
United States |
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